molecular formula C13H16O5 B12602128 (1R)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 890309-60-1

(1R)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B12602128
CAS No.: 890309-60-1
M. Wt: 252.26 g/mol
InChI Key: PSCIKICHKWTSRA-MRVPVSSYSA-N
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Description

(1R)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a complex organic compound with a unique structure that includes three methoxy groups and a carboxylic acid group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Indene Backbone: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, forming the indene structure.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the desired positions.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide and a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the Diels-Alder reaction and methoxylation steps, ensuring higher yields and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, resins, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1R)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-Camphor-10-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a carboxylic acid group.

    (1R)-Camphoric acid: Similar backbone but different functional groups.

Uniqueness

(1R)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of three methoxy groups and a carboxylic acid group on the indene backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

890309-60-1

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C13H16O5/c1-16-10-6-9-7(4-5-8(9)13(14)15)11(17-2)12(10)18-3/h6,8H,4-5H2,1-3H3,(H,14,15)/t8-/m1/s1

InChI Key

PSCIKICHKWTSRA-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C(=C2CC[C@H](C2=C1)C(=O)O)OC)OC

Canonical SMILES

COC1=C(C(=C2CCC(C2=C1)C(=O)O)OC)OC

Origin of Product

United States

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